Cas no 1546171-82-7 (6-methyl-1H-indole-4-carboxylic acid)

6-methyl-1H-indole-4-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 6-methyl-1H-indole-4-carboxylic acid
- PB40851
- MFCD29037436
- 1546171-82-7
- 6 methyl 1h indole 4 carboxylic acid
- AS-53169
- AKOS023769406
- CS-0050171
- SY321740
- WLC17182
- P16155
- 6-Methyl-1H-indole-4-carboxylicacid
- 6-Methyl-1H-indole-4-carboxylic acid
-
- MDL: MFCD29037436
- インチ: InChI=1S/C10H9NO2/c1-6-4-8(10(12)13)7-2-3-11-9(7)5-6/h2-5,11H,1H3,(H,12,13)
- InChIKey: VKVZQKDFQSFGGL-UHFFFAOYSA-N
- ほほえんだ: CC1=CC(=C2C=CNC2=C1)C(=O)O
計算された属性
- せいみつぶんしりょう: 175.063328530g/mol
- どういたいしつりょう: 175.063328530g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 217
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 53.1Ų
6-methyl-1H-indole-4-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D586174-100mg |
6-methyl-1h-indole-4-carboxylic acid |
1546171-82-7 | 97% | 100mg |
$195 | 2024-07-21 | |
eNovation Chemicals LLC | D586174-10G |
6-methyl-1h-indole-4-carboxylic acid |
1546171-82-7 | 97% | 10g |
$3910 | 2024-07-21 | |
abcr | AB486040-1 g |
6-Methyl-1H-indole-4-carboxylic acid; . |
1546171-82-7 | 1g |
€1,114.00 | 2023-04-20 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGJ2023-5G |
6-methyl-1H-indole-4-carboxylic acid |
1546171-82-7 | 97% | 5g |
¥ 12,474.00 | 2023-04-07 | |
eNovation Chemicals LLC | Y1214890-5g |
6-Methyl-1H-indole-4-carboxylic acid |
1546171-82-7 | 95% | 5g |
$2040 | 2024-06-03 | |
Aaron | AR00ILDZ-100mg |
6-methyl-1H-indole-4-carboxylic acid |
1546171-82-7 | 95% | 100mg |
$147.00 | 2025-02-11 | |
1PlusChem | 1P00IL5N-250mg |
6-methyl-1H-indole-4-carboxylic acid |
1546171-82-7 | 95% | 250mg |
$165.00 | 2024-06-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGJ2023-500mg |
6-methyl-1H-indole-4-carboxylic acid |
1546171-82-7 | 97% | 500mg |
¥2769.0 | 2024-04-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGJ2023-5g |
6-methyl-1H-indole-4-carboxylic acid |
1546171-82-7 | 97% | 5g |
¥12464.0 | 2024-04-24 | |
A2B Chem LLC | AI66427-250mg |
6-Methyl-1h-indole-4-carboxylic acid |
1546171-82-7 | 95% | 250mg |
$151.00 | 2024-04-20 |
6-methyl-1H-indole-4-carboxylic acid 関連文献
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
-
Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
-
Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
-
Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
6-methyl-1H-indole-4-carboxylic acidに関する追加情報
Recent Advances in the Study of 6-Methyl-1H-indole-4-carboxylic Acid (CAS: 1546171-82-7) in Chemical Biology and Pharmaceutical Research
6-Methyl-1H-indole-4-carboxylic acid (CAS: 1546171-82-7) is a structurally unique indole derivative that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by a methyl group at the 6-position and a carboxylic acid moiety at the 4-position of the indole ring, serves as a versatile scaffold for the development of novel bioactive molecules. Recent studies have explored its role as a key intermediate in the synthesis of pharmacologically active compounds, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial drug discovery.
One of the most notable advancements in the study of 6-methyl-1H-indole-4-carboxylic acid is its incorporation into the design of small-molecule inhibitors targeting specific enzymes and signaling pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility as a building block for the development of potent inhibitors of protein kinases involved in cancer progression. The researchers utilized the carboxylic acid group for strategic modifications, enabling the optimization of binding affinity and selectivity. These findings highlight the compound's potential as a valuable tool in targeted therapy development.
In addition to its applications in drug discovery, 6-methyl-1H-indole-4-carboxylic acid has also been investigated for its role in chemical biology probes. A recent study in ACS Chemical Biology (2024) reported the use of this compound as a fluorescent tag for monitoring cellular processes. The indole core's inherent fluorescence properties, combined with the synthetic accessibility of derivatives, make it an attractive candidate for developing new imaging agents. This dual functionality—both as a therapeutic scaffold and a research tool—underscores the compound's versatility in biomedical applications.
The synthetic accessibility of 6-methyl-1H-indole-4-carboxylic acid derivatives has been another area of active research. Recent publications in Organic Letters (2023) and Tetrahedron (2024) have described novel synthetic routes that improve yield and purity while reducing environmental impact. These methodological advances are particularly significant for scaling up production for preclinical and clinical studies. The development of greener synthetic protocols aligns with the pharmaceutical industry's growing emphasis on sustainable chemistry practices.
Looking forward, the unique properties of 6-methyl-1H-indole-4-carboxylic acid position it as a promising candidate for further exploration in drug discovery and chemical biology. Current research directions include its potential application in PROTAC (proteolysis targeting chimera) technology and as a fragment in fragment-based drug discovery. The compound's structural features offer multiple points for diversification, making it a valuable asset in the medicinal chemist's toolkit. As research continues to uncover new applications for this versatile molecule, its importance in pharmaceutical development is likely to grow significantly in the coming years.
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